molecular formula C13H10ClNO B1599928 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone CAS No. 58158-45-5

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

Cat. No.: B1599928
CAS No.: 58158-45-5
M. Wt: 231.68 g/mol
InChI Key: ACXBUZADCUPLKE-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone is a chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a chlorophenyl group and a pyridine ring linked by an ethanone bridge, a structural motif prevalent in the development of pharmacologically active molecules. Scientific literature indicates that structurally related compounds, particularly those containing chlorophenyl and pyridine subunits, serve as key intermediates in heterocyclic synthesis . For instance, such frameworks are frequently employed in the construction of pyrazole derivatives, which are widely studied for their diverse biological activities . Researchers value this compound for its potential utility in exploring new chemical spaces. Its structure makes it a promising precursor for generating novel compounds for in vitro screening against various biological targets. Further investigation is needed to fully elucidate the specific mechanisms of action and all potential research applications for this particular compound. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBUZADCUPLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439286
Record name 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58158-45-5
Record name 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation-Reduction Route Starting from 2-(p-Chlorobenzyl)pyridine

One well-documented method involves a two-step process starting from 2-(p-chlorobenzyl)pyridine:

  • Step 1: Oxidation
    2-(p-chlorobenzyl)pyridine is oxidized to an intermediate ketone compound under controlled conditions. The reaction is typically carried out by adding an oxidizing agent to a solution of 2-(p-chlorobenzyl)pyridine in an appropriate solvent at normal temperature, followed by heating to 85–95°C for 4–6 hours. After completion, the mixture is cooled, extracted, washed, concentrated, and recrystallized to isolate the oxidized intermediate.

  • Step 2: Reduction
    The oxidized intermediate is then subjected to reduction by adding a reducing agent in batches under stirring at room temperature for 2–6 hours. The product is then concentrated, quenched, extracted, washed, dried, and concentrated to yield 4-chlorophenyl-2-pyridyl methanol, which can be further converted to the ethanone derivative.

This method is noted for its simplicity, high yield, and cost-effectiveness.

Step Reaction Type Conditions Duration Temperature Outcome
1 Oxidation Oxidizing agent + solvent 4–6 hours 85–95°C Ketone intermediate
2 Reduction Reducing agent + solvent 2–6 hours Room temperature 4-Chlorophenyl-2-pyridyl methanol

Carbonylation and Acylation Strategies

Another approach to synthesize 1-(4-chloro-phenyl)-2-pyridin-4-yl-ethanone involves carbonylation or acylation reactions starting from substituted pyridine derivatives and chlorophenyl precursors:

  • The reaction of 4-(pyridin-4-yl)benzaldehyde or related intermediates with suitable reagents (e.g., acyl chlorides, acid anhydrides) under controlled conditions can introduce the ethanone group at the alpha position relative to the pyridine ring.

  • Catalysts such as palladium complexes or other transition metals may be employed to facilitate carbonylation reactions, ensuring regioselectivity and high yields.

  • Solvents like tetrahydrofuran (THF) or ethanol are commonly used, with reactions conducted under inert atmosphere (nitrogen or argon) and controlled temperature (0–80°C).

This method allows for structural versatility and is suitable for scale-up in industrial settings.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Advantages Limitations
Oxidation-Reduction (Patented Method) 2-(p-chlorobenzyl)pyridine Oxidizing agent, reducing agent 85–95°C (oxidation), RT (reduction) High yield, low cost, simple steps Requires careful control of temperature and reagents
Carbonylation/Acylation 4-(pyridin-4-yl)benzaldehyde or derivatives Acyl chlorides, catalysts Inert atmosphere, 0–80°C Versatile, scalable for industrial production May require expensive catalysts
Hydrazide-Thiosemicarbazide Route Pyridine-4-carbohydrazide, p-chlorophenyl isothiocyanate Ethanol, reflux 2 hours reflux Useful for related derivatives Indirect route, not direct ethanone synthesis

Research Findings and Optimization Notes

  • Yield and Purity: The oxidation-reduction method yields the target compound with high purity after recrystallization. Optimization of reaction time and temperature is crucial to maximize yield and minimize by-products.

  • Solvent Selection: Polar aprotic solvents like THF or ethanol are preferred to dissolve starting materials and facilitate reactions. Solvent choice impacts reaction rate and selectivity.

  • Catalyst Use: Transition metal catalysts improve efficiency in carbonylation reactions but may increase cost and require removal from final products.

  • Safety and Environmental Considerations: Use of mild oxidizing and reducing agents reduces hazardous waste. Proper quenching and extraction steps are necessary to handle residual reagents safely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For example, derivatives of this compound have been evaluated for their antibacterial and antifungal activities, demonstrating efficacy comparable to standard antibiotics .

Antitubercular Activity

Recent investigations into its antitubercular potential revealed that specific derivatives exhibit promising activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate a strong potential for development into therapeutic agents against tuberculosis .

Anti-inflammatory Properties

Some studies suggest that compounds similar to this compound can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications enhance activity against both Gram-positive and Gram-negative bacteria, suggesting pathways for further drug development .

Case Study 2: Synthesis and Activity Correlation

In another study focusing on microwave-assisted synthesis methods, researchers synthesized multiple derivatives of this compound and assessed their biological activities. The findings highlighted that specific structural modifications significantly improved antitubercular efficacy, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone with analogs differing in substituents or heterocyclic systems:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Properties
This compound 58158-45-5 C₁₃H₁₀ClNO 231.67 4-ClPh, pyridin-4-YL Not reported Enhanced lipophilicity due to Cl; potential pharmacological activity
1-Phenyl-2-(pyridin-4-yl)ethanone 1620-55-9 C₁₃H₁₁NO 197.23 Ph, pyridin-4-YL Not reported Lower molecular weight and lipophilicity compared to chlorinated analog
1-(2-Chloropyridin-4-yl)ethanone 23794-15-2 C₇H₆ClNO 155.58 2-Cl-pyridin-4-YL Not reported Smaller molecular size; chlorine on pyridine alters electronic properties
1-(4-Chloro-phenyl)-2-(pyrrolidin-1-yl)propan-1-one 8272321-02-2 C₁₅H₂₀ClNO 265.12 4-ClPh, pyrrolidin-1-yl Not reported Increased solubility due to pyrrolidine; higher molecular weight
Key Observations:
  • Heterocyclic Variations : Replacing pyridine with pyrrolidine (as in 1-(4-Chloro-phenyl)-2-(pyrrolidin-1-yl)propan-1-one) introduces a saturated nitrogen ring, which may improve solubility in aqueous media .
  • Positional Effects : Chlorine placement (e.g., on phenyl vs. pyridine rings) significantly alters electronic properties and steric interactions, impacting reactivity and binding affinities .

Biological Activity

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone, a compound featuring both a chlorophenyl and a pyridine moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, antifungal, and antitubercular properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H10ClNO\text{C}_{12}\text{H}_{10}\text{ClN}\text{O}

This compound can be synthesized through various methods, including conventional and microwave-assisted synthesis techniques, which enhance the efficiency of the reaction while maintaining high yields.

General Findings

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to possess antibacterial properties against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, demonstrating its potential as an effective antibacterial agent .

Case Study: Antifungal Activity

In a study evaluating antifungal properties, the compound was tested against Candida albicans and other fungal strains. The results indicated that it had a MIC value of 0.09 - 0.78 µg/mL against Candida albicans , outperforming standard treatments such as Itraconazole . The compound's efficacy was attributed to its ability to disrupt fungal cell membranes, leading to cell death.

CompoundTarget PathogenMIC (µg/mL)Reference
This compoundCandida albicans0.09 - 0.78
ClotrimazoleCandida albicans0.04 - 1.56

Antitubercular Activity

The compound has also shown promising results in antitubercular activity studies. In vitro tests revealed that it had MIC values against Mycobacterium tuberculosis ranging from 0.92 to 1.03 μg/mL . This suggests that the compound could be a candidate for further development in the treatment of tuberculosis.

The biological activity of this compound is believed to be linked to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting normal cellular functions.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, increasing permeability and leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone
Reactant of Route 2
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1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

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